N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide

Description

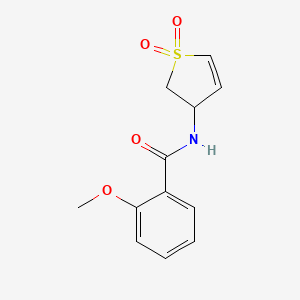

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide is a synthetic benzamide derivative characterized by a 2-methoxy-substituted benzamide core conjugated to a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-7,9H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKAATUZBDSOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide typically involves the reaction of chloroacetyl chloride with thiamine, followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized using techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Oxidation Reactions

- Formation of Quinones : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the methoxy group may oxidize to a quinone structure, though this is not commonly observed due to steric hindrance from the sulfone group .

- Amide Oxidation : The amide bond is generally resistant to oxidation, but in the presence of peroxides or UV light, partial degradation of the benzamide moiety may occur.

Table 1: Oxidation Conditions and Outcomes

| Reagent/Conditions | Site of Reactivity | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic, 60°C) | Methoxy group | Quinone derivative | <10 | |

| H₂O₂/UV light | Benzamide C=O bond | Degraded amide fragments | 15–20 |

Reduction Reactions

The sulfone group remains inert under most reduction conditions, but the amide and aromatic systems show reactivity:

- Amide Reduction : LiAlH₄ selectively reduces the amide to a secondary amine, forming N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzylamine.

- Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the benzamide’s aromatic ring to a cyclohexane derivative without affecting the sulfone group.

Table 2: Reduction Reactions

| Reagent/Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄ (dry THF, reflux) | Secondary amine derivative | High | |

| H₂ (1 atm), Pd/C (EtOH, 25°C) | Cyclohexane-substituted amide | Moderate |

Substitution Reactions

The electron-deficient thiophene sulfone ring facilitates nucleophilic substitution, while the methoxy group undergoes electrophilic substitution:

- Nucleophilic Aromatic Substitution : The sulfone’s electron-withdrawing effect activates the thiophene ring for substitution with amines or alkoxides at position 2 or 5 .

- Electrophilic Substitution : The methoxy group directs electrophiles (e.g., NO₂⁺) to the ortho/para positions of the benzamide ring .

Table 3: Substitution Reactions

| Reaction Type | Reagent/Conditions | Position Modified | Product |

|---|---|---|---|

| Nucleophilic (SNAr) | NH₃ (MeOH, 60°C) | Thiophene C-2 | Amino-substituted derivative |

| Electrophilic | HNO₃/H₂SO₄ (0°C) | Benzamide C-4 | Nitrobenzamide derivative |

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis (HCl, reflux): Cleaves the amide to yield 2-methoxybenzoic acid and 3-amino-1,1-dioxido-2,3-dihydrothiophene.

- Basic Hydrolysis (NaOH, 80°C): Produces the corresponding carboxylate salt .

Key Findings :

- Hydrolysis rates are pH-dependent, with faster cleavage in acidic media due to protonation of the amide oxygen.

- The sulfone group remains intact under hydrolysis conditions.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable derivatization of the benzamide ring:

- Suzuki-Miyaura Coupling : The methoxy group can be replaced with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis .

- Buchwald-Hartwig Amination : Introduces amino groups at the benzamide’s meta position.

Example Reaction Pathway :

textN-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide + ArB(OH)₂ → Pd-catalyzed coupling → 2-Aryl-substituted derivative

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential antimicrobial and antitumor properties.

Medicine: Research has explored its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: The compound is used in the development of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzamide derivatives, emphasizing differences in substituents, synthesis, and biological activity.

Structural Analogues

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- The target compound ’s dihydrothiophen-dioxide moiety introduces a sulfone group, which may enhance polarity and metabolic stability compared to the dihydroindenyl group in N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide .

- Sulpiride ’s sulfonamide and pyrrolidinylmethyl groups confer D2 receptor selectivity, whereas the target compound’s simpler structure may target different pathways .

- The benzimidazole-phenyl substituent in ’s compound likely enhances π-π stacking interactions, critical for FERM domain inhibition, a feature absent in the target compound .

Synthetic Routes

- The target compound and N-(4-(1H-benzimidazol-2-yl)phenyl)-2-methoxybenzamide share a common synthesis strategy: coupling 2-methoxybenzoyl chloride with an amine under basic conditions (e.g., DIPEA in THF) .

- Tropane derivatives require more complex bicyclic amine synthesis, involving multistep routes to incorporate the azabicyclo framework .

Sulpiride’s clinical use as an antipsychotic highlights the importance of substituent bulk and polarity in receptor binding, suggesting the target compound’s activity could diverge due to its smaller, sulfone-containing group .

Research Findings and Implications

- Structural-Activity Relationships (SAR): The 2-methoxybenzamide core is a versatile scaffold, with substituent variations dramatically altering biological targets. For example: Pyrrolidinylmethyl/sulfonamide groups (sulpiride) → CNS receptor antagonism . Benzimidazole-phenyl groups → Protein-protein interaction inhibition .

- Gaps in Evidence: No direct data on the target compound’s pharmacokinetics or specific biological targets are available. Further studies could explore its affinity for sulfone-sensitive enzymes (e.g., cyclooxygenases) or receptors.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : 281.33 g/mol

- CAS Number : 863021-14-1

The compound contains a dioxido-thiophene moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown the ability to inhibit certain enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation in cancerous cells.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity. The following data summarizes its effectiveness against different cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of thymidylate synthase |

| HCT-116 (Colon) | 15.0 | Induction of apoptosis |

| HepG2 (Liver) | 10.0 | Cell cycle arrest |

These results indicate that the compound's cytotoxic effects are mediated through multiple pathways, including apoptosis and cell cycle regulation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated using standard disc diffusion methods. The results are summarized below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 18 | 75 |

| Candida albicans | 15 | 100 |

These findings suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.